Europium(III) trifluoromethanesulfonate
Overview
Description
Mechanism of Action
Target of Action
Europium(III) trifluoromethanesulfonate, also known as Europium(III) triflate, is primarily used as a catalyst in organic synthesis . Its primary target is the reactant molecules in the chemical reactions it catalyzes.
Mode of Action
As a catalyst, this compound facilitates chemical reactions without being consumed in the process . It is a water-tolerant Lewis acid and is used in the Aldol reaction of silyl enol ethers with aldehydes . In this reaction, it likely acts by coordinating to the carbonyl oxygen of the aldehyde, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the silyl enol ether.
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the specific reactions it is used to catalyze. In the case of the Aldol reaction, the compound aids in the formation of a new carbon-carbon bond, which is a fundamental process in organic synthesis and can lead to the production of a wide variety of complex organic molecules .
Result of Action
The result of this compound’s action is the facilitation of chemical reactions, specifically the Aldol reaction of silyl enol ethers with aldehydes . By acting as a catalyst, it speeds up these reactions and allows them to occur under milder conditions than would otherwise be possible.
Biochemical Analysis
Biochemical Properties
Europium(III) trifluoromethanesulfonate plays a significant role in biochemical reactions as a catalyst. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, it has been observed to interact with Schiff base ligands, forming complexes that exhibit photophysical properties
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular behavior . These effects are essential for exploring the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a Lewis acid, facilitating enzyme inhibition or activation and altering gene expression . The compound’s ability to form complexes with Schiff base ligands further enhances its biochemical activity, making it a valuable tool for studying molecular mechanisms in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is essential for optimizing experimental conditions and ensuring reliable results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of metabolic processes . Identifying the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role as a Lewis acid allows it to participate in catalytic reactions, influencing the production and degradation of specific metabolites
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s delivery and targeting in biochemical research.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns affect the compound’s activity and function, determining its role in various biochemical processes
Preparation Methods
Europium(III) trifluoromethanesulfonate can be synthesized by reacting trifluoromethanesulfonic acid with europium metal. This reaction is typically carried out in an anhydrous organic solvent, and the product is purified by distillation . The general reaction is as follows:
Eu+3CF3SO3H→Eu(CF3SO3)3+3H2
Chemical Reactions Analysis
Europium(III) trifluoromethanesulfonate is primarily used as a catalyst in organic synthesis. It is a water-tolerant Lewis acid that is particularly effective in the Aldol reaction of silyl enol ethers with aldehydes . The compound does not undergo typical oxidation or reduction reactions but is involved in substitution reactions where it acts as a catalyst to facilitate the formation of carbon-carbon bonds.
Scientific Research Applications
Europium(III) trifluoromethanesulfonate has a wide range of applications in scientific research:
Medicine: Its fluorescence properties make it useful in medical diagnostics and imaging techniques.
Comparison with Similar Compounds
Europium(III) trifluoromethanesulfonate is part of a family of trifluoromethanesulfonate compounds, which include:
- Lanthanum(III) trifluoromethanesulfonate
- Erbium(III) trifluoromethanesulfonate
- Terbium(III) trifluoromethanesulfonate
- Ytterbium(III) trifluoromethanesulfonate
What sets this compound apart is its specific fluorescence properties, which make it particularly useful in applications requiring red fluorescence. This unique characteristic is not as pronounced in the other similar compounds, making this compound a preferred choice for certain biological and optoelectronic applications .
Properties
IUPAC Name |
europium(3+);trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.Eu/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNOVENTEPVGEJ-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Eu+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3EuF9O9S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433321 | |
Record name | europium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52093-25-1 | |
Record name | europium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Europium(III) trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Europium(III) trifluoromethanesulfonate in organic synthesis?
A1: this compound acts as a Lewis acid catalyst in various organic reactions. For instance, it efficiently catalyzes the C4 selective aminolysis of a 3,4-epoxy alcohol by benzylamine. [] This selectivity is crucial for the synthesis of complex molecules like the antipsychotic agent (+)-Nemonapride. []
Q2: How does the structure of this compound contribute to its catalytic activity?
A2: While the provided research focuses on its application, a deeper understanding of its structure-activity relationship can be inferred. Europium(III), being a lanthanide, possesses a large ionic radius and a high coordination number. This allows it to effectively coordinate with oxygen-containing functional groups like those found in epoxy alcohols, facilitating the desired transformation. [] Further research may explore modifications to the trifluoromethanesulfonate ligand to fine-tune the catalyst's activity and selectivity.
Q3: Are there any other applications of this compound beyond organic synthesis?
A3: Yes, this compound has been explored in coordination chemistry. It reacts with partially reduced calix[4]arenes to form binuclear complexes. [] These complexes provide insights into the coordination behavior of calixarenes and could potentially have applications in areas like sensing or separation science.
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